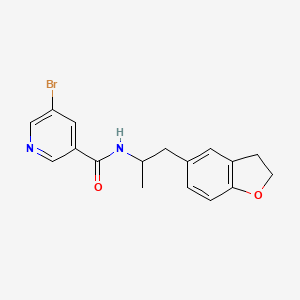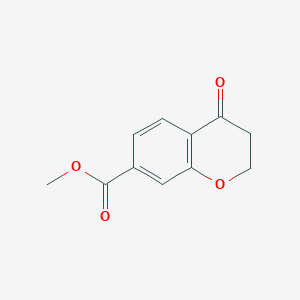
Methyl 4-oxochroman-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxochroman-7-carboxylate is a chemical compound with the molecular formula C11H10O4 . It has a molecular weight of 206.2 . The IUPAC name for this compound is methyl 4-oxo-7-chromanecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10O4/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a dry room .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Activity
Methyl 4-oxochroman-7-carboxylate and its derivatives have been extensively studied for their synthesis and pharmacological activities. One significant application is in the synthesis of derivatives with antinociceptive activity. For instance, derivatives of methyl 1-bromocyclohexanecarboxylate with zinc and 2-oxochromene have been shown to possess antinociceptive properties (Kirillov, Makhmudov, Nikiforova, & Mardanova, 2015).
Antimicrobial and Antifungal Properties
Another significant application is in the development of compounds with antimicrobial and antifungal properties. Research demonstrates the efficacy of certain derivatives of this compound in combating various bacterial and fungal strains. The microwave-assisted synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates has shown promising in vitro antimicrobial and antifungal activities (Bhat, Shalla, & Dongre, 2015).
Chemical Synthesis and Reactions
In the field of chemical synthesis, this compound plays a critical role. Its derivatives are key intermediates in various chemical reactions, such as the synthesis of bischromones and the reaction of cyanomethyl esters with sodium azide (Bevan, Ellis, & Wilson, 1981). These reactions are foundational for the development of numerous chemical compounds with diverse applications.
Safety and Hazards
Methyl 4-oxochroman-7-carboxylate is classified under the GHS07 hazard class . The compound has the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements for this compound are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Direcciones Futuras
While specific future directions for Methyl 4-oxochroman-7-carboxylate are not available in the retrieved data, the compound’s potential for various biological activities suggests that it could be further explored for therapeutic applications . Additionally, the development of more efficient and environmentally friendly synthesis methods for this and related compounds could be a valuable area of future research .
Propiedades
IUPAC Name |
methyl 4-oxo-2,3-dihydrochromene-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVGLYNWKHXGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)CCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


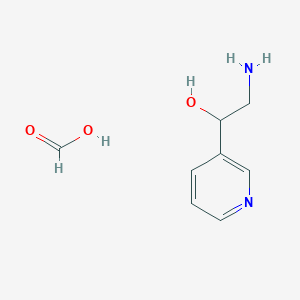

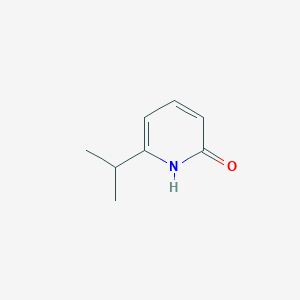

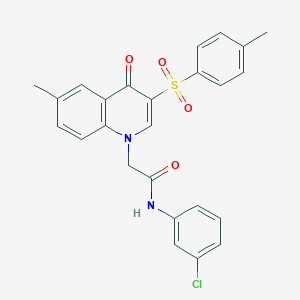
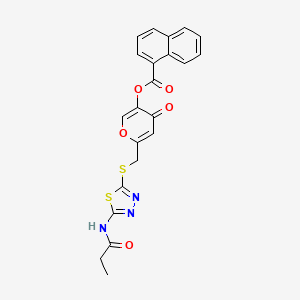
![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]ethanamine;trihydrochloride](/img/structure/B2535661.png)

![N-{[1,1'-biphenyl]-4-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2535665.png)
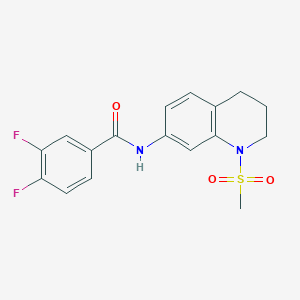
![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2535667.png)
![1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2535671.png)
